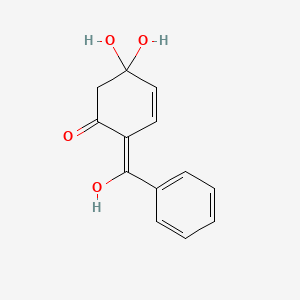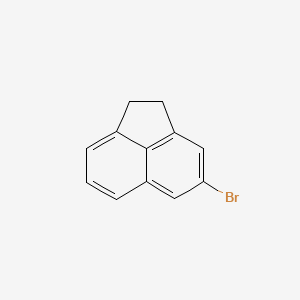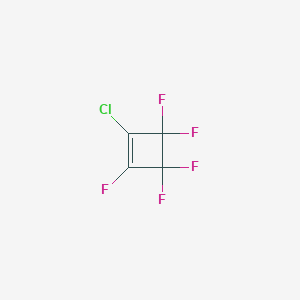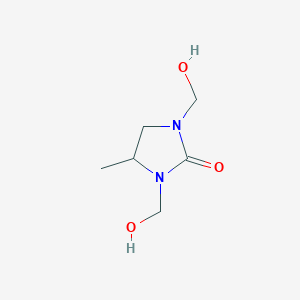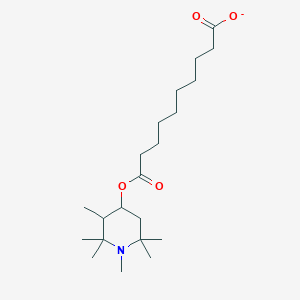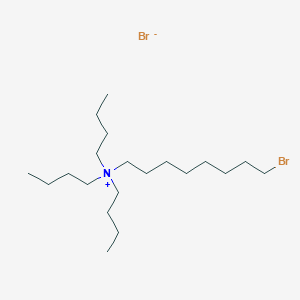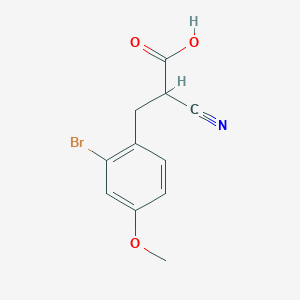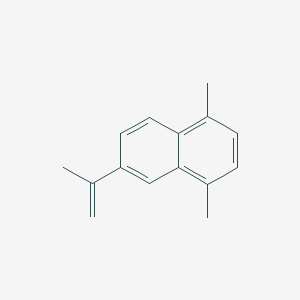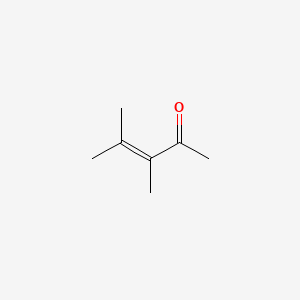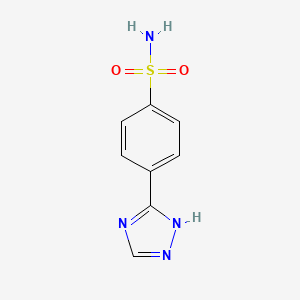
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another approach is the microwave irradiation method, which has been shown to be efficient in synthesizing various 1,2,4-triazole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- lies in its sulfamoylphenyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
4922-53-6 |
|---|---|
Formule moléculaire |
C8H8N4O2S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
4-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H2,9,13,14)(H,10,11,12) |
Clé InChI |
FQAHYLJIQSNCSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=NN2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


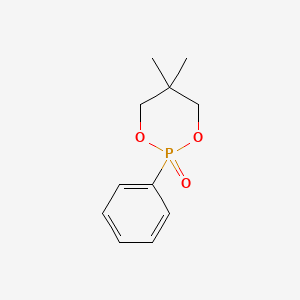
![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
